molecular formula C15H9NO3 B12640015 Hippacine CAS No. 11013-98-2

Hippacine

Cat. No.: B12640015
CAS No.: 11013-98-2
M. Wt: 251.24 g/mol
InChI Key: KLZMKXANTDISDA-UHFFFAOYSA-N
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Description

Hippacine is a naturally occurring compound found in certain plant species. It belongs to the class of alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, including antibacterial and antiviral activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hippacine involves several steps, starting from readily available precursors. One common synthetic route includes the use of specific reagents and catalysts to facilitate the formation of the desired structure. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Chemical synthesis on an industrial scale requires precise control of reaction parameters to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Hippacine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities. These derivatives are studied for their potential therapeutic applications .

Mechanism of Action

The mechanism of action of hippacine involves its interaction with specific molecular targets within cells. It binds to enzymes and proteins, inhibiting their activity and disrupting essential biological pathways. This inhibition can lead to the suppression of bacterial and viral replication, making this compound an effective antimicrobial agent .

Comparison with Similar Compounds

    Hippadine: Another alkaloid with similar biological activities.

    4,2′-Dihydroxy-4′-methoxychalcone: Known for its antiviral properties.

    2′,5′-Dihydroxy-4-methoxychalcone: Exhibits antibacterial activity.

    Wighteone: A compound with potential therapeutic applications.

Comparison: Hippacine stands out due to its unique structure and broad spectrum of biological activities. While similar compounds like hippadine and wighteone share some properties, this compound’s distinct molecular interactions and higher potency make it a valuable compound for further research and development .

Properties

CAS No.

11013-98-2

Molecular Formula

C15H9NO3

Molecular Weight

251.24 g/mol

IUPAC Name

4,5-dihydroxy-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaen-8-one

InChI

InChI=1S/C15H9NO3/c17-12-6-10-9-3-1-2-8-4-5-16(14(8)9)15(19)11(10)7-13(12)18/h1-7,17-18H

InChI Key

KLZMKXANTDISDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C4=CC(=C(C=C4C(=O)N3C=C2)O)O

Origin of Product

United States

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